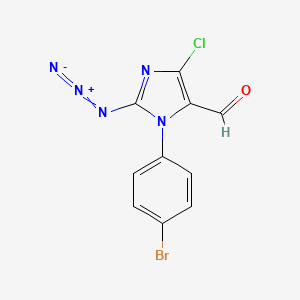
2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials available and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring (imidazole). The azido group is linear and highly polar, the bromophenyl and chloroimidazole groups are aromatic and planar, and the carbaldehyde group is polar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The azido group is known to be highly reactive and can participate in various reactions such as click reactions or Staudinger reactions. The bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it’s likely to be solid at room temperature, and its solubility would depend on the solvent used .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One notable application of related compounds involves the synthesis of diverse heterocyclic compounds through the manipulation of azido and aldehyde functional groups. For instance, research has demonstrated the transformation of thiazole derivatives from carbaldehydes, showing the versatility of such compounds in constructing complex heterocyclic systems with potential biological activities (Athmani, Farhat, & Iddon, 1992).
Antimicrobial and Antitumor Activities
Compounds structurally related to 2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde have been investigated for their antimicrobial properties. For example, novel quinoline-thiazole derivatives have shown antibacterial and antifungal activities, indicating the potential for these compounds to serve as leads for developing new antimicrobial agents (Desai et al., 2012). Similarly, azidothiazole derivatives have been explored for their antitumor properties, providing a foundation for the development of novel cancer therapeutics (Stevens et al., 1984).
Organic Synthesis and Chemical Transformations
Research has also focused on the utility of azido and aldehyde functional groups in organic synthesis, particularly in constructing pyrazole derivatives and investigating their cytotoxic activities against cancer cell lines. This demonstrates the compound's role in synthesizing bioactive molecules with potential therapeutic applications (El-Sayed et al., 2016).
Novel Schiff Bases and Antimicrobial Agents
Another application includes the synthesis of Schiff bases from heteroaryl pyrazole derivatives, which have been evaluated for their antimicrobial activity. This research highlights the potential of utilizing compounds with similar functional groups in designing new antimicrobial agents (Hamed et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClN5O/c11-6-1-3-7(4-2-6)17-8(5-18)9(12)14-10(17)15-16-13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKBXUKEJEDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=C2N=[N+]=[N-])Cl)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2957615.png)
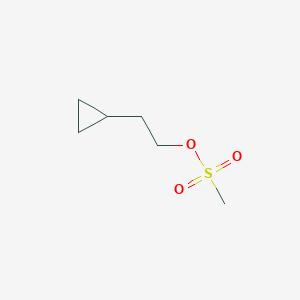
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2957617.png)
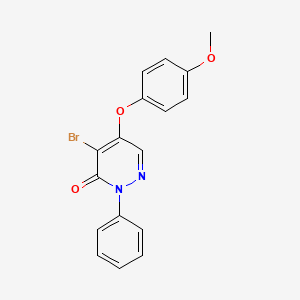
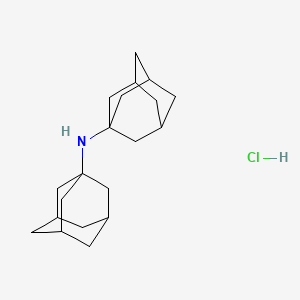
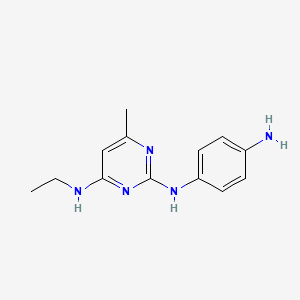

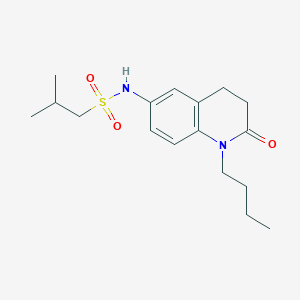

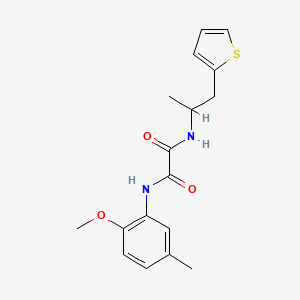
![1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957631.png)
![N-(2-chloro-4-fluorophenyl)-5-(cyclopropylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2957633.png)